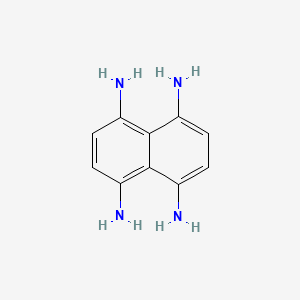

1,4,5,8-Naphthalenetetramine

描述

Historical Context and Evolution of Research on Naphthalenetetramines

Research into naphthalenetetramines has been driven by their potential as precursors to complex nitrogen-containing aromatic systems. acs.orgacs.orgfigshare.com Early research focused on the synthesis and characterization of these compounds, often encountering challenges related to regioselectivity and the handling of hazardous intermediates. acs.orgresearchgate.net Over the years, synthetic methods have evolved to become more efficient and safer, allowing for a more thorough investigation of the properties and applications of naphthalenetetramines and their derivatives. acs.org The development of reliable synthetic routes has been a crucial step in unlocking the potential of these molecules for advanced applications. acs.orgfigshare.com

Significance of the 1,4,5,8-Substitution Pattern in Polycyclic Aromatic Amines

The 1,4,5,8-substitution pattern in polycyclic aromatic amines like naphthalenetetramine results in a molecule with a high degree of symmetry and significant steric crowding. This specific arrangement of amine groups leads to considerable distortion of the naphthalene (B1677914) core, influencing its electronic properties and reactivity. acs.org The close proximity of the amine groups can lead to strong intramolecular hydrogen bonding and facilitates the formation of unique molecular architectures upon reaction. The reactivity of polycyclic aromatic hydrocarbons is generally dependent on the positions of substituents, with the 1,4,5,8-positions on the naphthalene ring system being particularly influential on the stability of reaction intermediates. libretexts.orgspcmc.ac.in

Role of 1,4,5,8-Naphthalenetetramine as a Fundamental Precursor for Advanced Materials

This compound serves as a critical starting material for the synthesis of a range of advanced materials. acs.orgacs.orgfigshare.com Its multiple amine functionalities allow it to be used as a cross-linking agent or a monomer in the production of polymers and polyimides. lookchem.com These materials can exhibit high thermal stability and unique electronic properties. Furthermore, this compound is a key precursor for the synthesis of nitrogen-containing polycyclic aromatic compounds, which are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). lookchem.comsigmaaldrich.com The related compound, 1,4,5,8-naphthalenetetracarboxylic dianhydride, is widely used to create naphthalenediimides (NDIs), which are high-performance n-type organic semiconductors. mdpi.comwikipedia.org This highlights the potential of this compound to be a precursor for analogous nitrogen-containing systems.

| Property | Value |

| Molecular Formula | C10H12N4 |

| Molecular Weight | 188.23 g/mol |

| CAS Number | 2187-88-4 |

| Predicted Boiling Point | 456.0 ± 40.0 °C |

| Predicted Density | 1.418 ± 0.06 g/cm³ |

Table 1: Chemical and Physical Properties of this compound. guidechem.com

Overview of Key Academic Research Domains and Challenges

The primary research domains involving this compound include the development of novel synthetic methodologies, the creation of new polymers and functional materials, and the investigation of the structure-property relationships of its derivatives. lookchem.comresearchgate.netrsc.org A significant challenge remains the development of scalable and cost-effective synthetic routes that avoid the use of harsh reagents or the formation of explosive intermediates. acs.orgresearchgate.net Another area of active research is the exploration of the full potential of this compound as a building block for organic electronic materials, with a focus on tuning the electronic properties of the resulting compounds for specific applications. researchgate.net The synthesis of tetraazapyrene derivatives from 1,4,5,8-tetranitronaphthalene, a precursor to this compound, for use in organic field-effect transistors is a testament to this research direction. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

naphthalene-1,4,5,8-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYJFKXQKHSSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461898 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2187-88-4 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Design for 1,4,5,8 Naphthalenetetramine and Its Derivatives

Regioselective Synthetic Pathways to 1,4,5,8-Naphthalenetetramine

Recent advancements have enabled the synthesis of salts of this compound from readily available, protected derivatives of 1,5-naphthalenediamine (B122787). nih.govacs.org These methods employ a sequence of regioselective dinitration, deprotection, and reduction, which allows for greater control over the final product structure. nih.govresearchgate.net

A key strategy for the regioselective synthesis of this compound (as its salt) involves the use of appropriate protecting groups on the starting material, 1,5-naphthalenediamine. nih.govacs.org The choice of protecting group is critical as it directs the subsequent nitration to the desired positions on the naphthalene (B1677914) core. acs.orgresearchgate.net

One effective multi-step synthesis begins with the protection of 1,5-naphthalenediamine as a bis(benzyl carbamate). acs.org The synthesis of the protected precursor, bis(phenylmethyl) 1,5-naphthalenediylcarbamate, is achieved by reacting 1,5-naphthalenediamine with benzyl (B1604629) chloroformate in the presence of sodium carbonate. acs.org This protected intermediate is then subjected to dinitration. acs.org

The dinitration of the bis(benzyl carbamate) of 1,5-naphthalenediamine is carried out using a mixture of nitric acid and sodium nitrite (B80452). acs.org X-ray diffraction analysis has definitively shown that this reaction yields the 4,8-dinitro isomer, bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate, as the major product. acs.org The final steps involve the deprotection of the dinitrated compound followed by reduction of the nitro groups to amines to yield the tetrahydrochloride salt of this compound. nih.govacs.org

The efficiency of the synthesis of this compound hinges on the optimization of each step in the sequence. acs.org

Dinitration: The dinitration of the bis(benzyl carbamate) protected 1,5-naphthalenediamine (2j) reacts more slowly compared to other protected derivatives like the bis(4-methylbenzenesulfonamide). acs.org Therefore, the reaction is typically conducted at room temperature (25 °C) and then heated to 100 °C to ensure completion, yielding the desired 4,8-dinitro product (2k) in 18% yield after crystallization. acs.org

Deprotection: The choice of deprotection agent is crucial to remove the protecting groups without degrading the sensitive dinitrated naphthalene core. For the bis(benzyl carbamate) derivative (2k), deprotection is effectively achieved using boron tribromide (BBr₃) in dichloromethane (B109758). acs.org This method provides the deprotected 4,8-dinitro-1,5-naphthalenediamine (2g) in a high yield of 88%. acs.org

Reduction: The final step is the reduction of the nitro groups. The 4,8-dinitro-1,5-naphthalenediamine (2g) is reduced using tin(II) chloride (SnCl₂) to produce the tetrahydrochloride salt of this compound (2a). acs.org This concluding step proceeds with a 55% yield. acs.org Isolating the final product as a salt is a common strategy to avoid handling the highly air-sensitive free base form of the tetramine (B166960). acs.org

Table 1: Optimized Reaction Sequence for the Synthesis of this compound Tetrahydrochloride Salt

| Step | Precursor | Reagents | Product | Yield |

|---|---|---|---|---|

| Protection | 1,5-Naphthalenediamine | Benzyl chloroformate, Na₂CO₃ | Bis(phenylmethyl) 1,5-naphthalenediylcarbamate (2j) | - |

| Dinitration | Compound 2j | HNO₃/NaNO₂ | Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate (2k) | 18% |

| Deprotection | Compound 2k | BBr₃ | 4,8-Dinitro-1,5-naphthalenediamine (2g) | 88% |

| Reduction | Compound 2g | SnCl₂ | this compound tetrahydrochloride (2a) | 55% |

Previous synthetic routes to naphthalenetetramines were often plagued by several issues, including low yields, harsh reaction conditions, and a lack of regioselectivity, leading to the formation of multiple isomers that are difficult to separate. researchgate.net For instance, early attempts to synthesize this compound involved the direct nitration of 1,5-dinitronaphthalene (B40199), which resulted in a mixture of tetranitrated isomers. smolecule.com

The use of protected derivatives of 1,5-naphthalenediamine is a key strategy to overcome these problems. nih.govacs.org By carefully selecting the protecting group, chemists can direct the nitration to specific positions, thus avoiding the formation of unwanted regioisomers. researchgate.net For example, while the bis(4-methylbenzenesulfonamide) protecting group directs dinitration to the 2,6-positions, the bis(benzyl carbamate) group directs it to the desired 4,8-positions. acs.org

Mechanistic Studies of Aromatic Nitration in Naphthalenediamine Precursors

The regioselectivity observed in the nitration of protected naphthalenediamine precursors is a direct consequence of the underlying reaction mechanism. acs.org Understanding these mechanisms is crucial for predicting and controlling the outcome of the synthesis.

The electrophilic aromatic nitration of activated substrates, such as protected naphthalenediamines, can proceed through different mechanistic pathways. acs.org The classical mechanism involves the direct attack of the nitronium ion (NO₂⁺) on the aromatic ring to form a Wheland intermediate. acs.org The position of the attack is governed by the electronic effects of the substituents on the ring. numberanalytics.com

However, for highly activated aromatic compounds, an alternative radical pathway can occur. acs.org This mechanism is initiated by a single-electron transfer (SET) from the electron-rich aromatic substrate to the nitronium ion. acs.orgresearchgate.net This generates an aromatic radical cation and a nitrogen dioxide radical (NO₂). acs.org The subsequent coupling of these two radicals forms the σ-bonded intermediate. acs.org In this pathway, the regioselectivity is determined by the distribution of spin density in the aromatic radical cation and the stability of the resulting intermediate. acs.org The subtle electronic properties of the substituents can have unexpected effects on the outcome of these radical nitrations. acs.org In some cases, a multi-state reactivity mechanism with crossing between different potential energy surfaces may be involved. rsc.org

There has been historical controversy regarding the structural assignment of the dinitration product of the bis(4-methylbenzenesulfonamide) of 1,5-naphthalenediamine (2e). acs.orgresearchgate.net In 1985, Nielsen and colleagues reported that the reaction yielded the 4,8-dinitrated isomer (2f). acs.orgresearchgate.net However, later work by Sorokin and his team suggested that the product was, in fact, the 2,6-dinitrated isomer (1b). acs.orgresearchgate.net

Recent and thorough structural studies, including X-ray crystallography, have resolved this controversy. acs.orgresearchgate.net These studies confirmed that the dinitration of the bis(4-methylbenzenesulfonamide) (2e) indeed produces the 2,6-dinitro derivative (1b), which is a precursor to 1,2,5,6-naphthalenetetramine. acs.orgresearchgate.net The same research demonstrated that by switching the protecting group to a bis(benzyl carbamate) (2j), the regioselectivity is shifted to favor the formation of the 4,8-dinitro derivative (2k), the necessary precursor for this compound. acs.org These findings clarified the conflicting reports and provided a reliable, regioselective route to the desired 1,4,5,8-isomer, underscoring the critical role of protecting groups in directing the outcome of electrophilic substitution on the naphthalene core. nih.govacs.orgresearchgate.net

Preparation and Characterization of Salts of this compound

The synthesis of this compound (2a) and its salts has historically presented significant challenges, primarily due to the hazardous nature of the key intermediate, 1,4,5,8-tetranitronaphthalene (2b). acs.org Traditional methods involved the reduction of this explosive compound, which is itself produced in low yields with considerable nitrated byproducts via the dinitration of 1,5-dinitronaphthalene (2c). acs.org To circumvent these issues, modern synthetic strategies focus on regioselective dinitration of protected 1,5-naphthalenediamine (2d) derivatives, followed by deprotection and reduction to yield the desired tetramine salts. nih.govacs.orgresearchgate.net

One effective pathway involves the use of bis(phenylmethyl) 1,5-naphthalenediylcarbamate (2j) as a starting material. acs.org The dinitration of this protected diamine requires heating at 100 °C with a mixture of nitric acid (HNO₃) and sodium nitrite (NaNO₂) to produce bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate (2k). acs.org Subsequent deprotection of the dinitro derivative (2k) using boron tribromide (BBr₃) in dichloromethane yields 4,8-dinitro-1,5-naphthalenediamine (2g). acs.org The final step is the reduction of 2g to furnish the stable tetrahydrochloride salt of this compound (2a·4HCl). researchgate.net

An earlier proposed route starting from the bis(4-methylbenzenesulfonamide) of 1,5-naphthalenediamine (2e) was found to yield the 2,6-dinitro derivative (1b) instead of the expected 4,8-dinitro product, highlighting the critical role of the protecting group in directing the regioselectivity of the nitration. acs.orgresearchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of this compound Salts

| Compound/Reagent | Role | Reference |

|---|---|---|

| 1,5-Naphthalenediamine (2d) | Starting precursor | acs.orgnih.gov |

| Bis(phenylmethyl) 1,5-naphthalenediylcarbamate (2j) | Protected diamine intermediate | acs.org |

| Nitric Acid (HNO₃) / Sodium Nitrite (NaNO₂) | Nitrating agents | acs.org |

| Bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate (2k) | Dinitrated intermediate | acs.org |

| Boron Tribromide (BBr₃) | Deprotecting agent | acs.org |

| 4,8-Dinitro-1,5-naphthalenediamine (2g) | Deprotected dinitro intermediate | acs.org |

The characterization of these compounds relies on standard analytical techniques. For instance, the structure of bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate (2k) was confirmed using FTIR, ¹H NMR, ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS). acs.org The final salt products are also characterized by their spectroscopic data. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 1,4,5,8 Naphthalenetetramine and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structure Determination

The substitution pattern on the naphthalene (B1677914) core significantly influences the molecular conformation of 1,4,5,8-naphthalenetetramine derivatives. For instance, tetrasubstitution at the 1,4,5,8-positions in a bis(benzyl carbamate) derivative of 1,5-naphthalenediamine (B122787) leads to considerable molecular distortions. acs.org While the naphthalene core itself remains planar, the C–N bonds to the nitro and carbamate (B1207046) groups are tilted out of the core's plane in opposite directions by 17° and 13°, respectively. acs.org Furthermore, the nitro and carbamate groups are twisted out of the plane of the naphthyl core by 57° and 50°, respectively. acs.org

In another example, the crystal structure of a bis(4-methylbenzenesulfonamide) derivative reveals that the 4-methylbenzenesulfonyl groups are forced out of the plane of the naphthalene core, and the sulfonamide nitrogen atoms exhibit notable pyramidalization. acs.org The nitro groups in this derivative are twisted by 34° out of the core's plane. acs.org The molecular packing in the crystal is characterized by the alignment of molecules to form parallel stacks. researchgate.net

The introduction of different substituent groups can lead to varied packing arrangements. For example, the crystal packing of some naphthalenedicarboxamides results in two-dimensional hydrogen-bonded sheets. mdpi.com In these structures, neighboring one-dimensional hydrogen-bonded ladders run parallel and are connected by the naphthalene cores. mdpi.com

In a dinitrated bis(4-methylbenzenesulfonamide) derivative, a conspicuous pair of intramolecular N–H···O hydrogen bonds with a distance of 2.24 Å is observed between the sulfonamide and nitro groups. acs.org This intramolecular interaction is a key factor in controlling the molecular conformation. acs.org Similarly, in a dinitro bis(benzyl carbamate) derivative, intramolecular N–H···O hydrogen bonds are also present. researchgate.net

Intermolecular hydrogen bonds are also significant in the crystal packing. In the bis(4-methylbenzenesulfonamide) derivative, C–H···O interactions link the molecular stacks to form layers. researchgate.net In the solid state of a dinitrated bis(carbamate) derivative, molecules associate to form layers held together in part by N–H···O hydrogen bonds with a distance of 2.79 Å. acs.org The packing of adjacent layers is then controlled by weaker interactions between the benzyl (B1604629) groups. acs.org

Furthermore, in a solvated crystal structure of a dinitro isomer, guest molecules of THF are ordered and form N–H···O hydrogen bonds with the sulfonamide groups at a distance of 2.77 Å. acs.org The crystal packing can also exhibit π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

| Derivative | Interaction Type | Distance (Å) | Reference |

|---|---|---|---|

| Bis(4-methylbenzenesulfonamide) | Intramolecular N–H···O | 2.24 | acs.org |

| Bis(carbamate) | Intermolecular N–H···O | 2.79 | acs.org |

| Dinitro isomer with THF | Intermolecular N–H···O (with THF) | 2.77 | acs.org |

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of molecules, complementing the structural data obtained from X-ray diffraction.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. spectroscopyonline.commt.comscispace.comresearchgate.net The combination of these two techniques provides complementary information for a more complete vibrational analysis. spectroscopyonline.com

The FT-IR spectrum of bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate, a derivative, shows characteristic absorption bands at 3273 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O stretch), and 1515 cm⁻¹ (NO₂ asymmetric stretch). acs.org In the study of 1,5-dinitronaphthalene (B40199), C-N stretching vibrations were identified in the FT-IR spectrum at 1296 and 1215 cm⁻¹ and in the FT-Raman spectrum at 1294, 1250, and 1216 cm⁻¹. researchgate.net The C-C stretching vibrations of the naphthalene ring are typically observed in the range of 1620-1390 cm⁻¹. researchgate.net

Vibrational spectroscopy can also be sensitive to the crystalline environment. For instance, the vibrational spectra of two different monolayer phases of 1,4,5,8-naphthalene-tetracarboxylic dianhydride (NTCDA) on a silver surface were found to be distinctly different, allowing for their accurate discrimination. nih.gov

| Functional Group | FT-IR Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3273 | acs.org |

| C=O Stretch | 1702 | acs.org |

| NO₂ Asymmetric Stretch | 1515 | acs.org |

UV-Vis-NIR and photoluminescence spectroscopy are employed to investigate the electronic transitions within a molecule. process-insights.comresearchgate.net The absorption of UV or visible light promotes electrons from the ground state to higher energy states. researchgate.net

The UV-Vis spectrum of a particular aminobenzophenone derivative showed a maximum absorption at 265 nm, which is attributed to the n-π* transition arising from the presence of the NH₂ group. researchgate.net For 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), a known strong electron-accepting molecule, the high electron affinity of 4.0 eV is a key electronic property. ossila.com

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of a molecule and can be influenced by crystallinity and structural perfection. researchgate.net For instance, an aminobenzophenone derivative exhibited green emission at 525 nm, which was attributed to the aromatic ring and its role in molecular association through van der Waals forces. researchgate.net

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are indispensable techniques for confirming molecular structures and investigating the electronic environment of atoms. ictp.itnih.gov

¹H NMR spectroscopy is routinely used to determine the number and types of protons in a molecule. The ¹H NMR spectrum of bis(phenylmethyl) 4,8-dinitro-1,5-naphthalenediylcarbamate in DMSO-d₆ showed distinct signals corresponding to the different protons in the molecule, including a singlet at 9.81 ppm for the two NH protons and multiplets for the aromatic protons. acs.org ¹³C NMR provides information about the carbon framework of the molecule. acs.org

EPR spectroscopy is particularly useful for studying molecules with unpaired electrons, such as radical ions or transition metal complexes. researchgate.net While direct EPR studies on this compound are not extensively reported in the provided context, the technique is valuable for investigating the redox behavior of related systems. researchgate.net

| Proton Type | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH | 9.81 | s | acs.org |

| Aromatic (Naphthyl) | 8.16 | d | acs.org |

| Aromatic (Naphthyl) | 7.72 | d | acs.org |

| Aromatic (Benzyl) | 7.39 | m | acs.org |

| CH₂ | 5.13 | s | acs.org |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools for gaining deep insights into the molecular properties and reactivity of this compound and its derivatives. These methods allow for the exploration of molecular geometries, electronic structures, and reaction pathways that can be difficult or impossible to study through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. encyclopedia.pubmdpi.com It is particularly effective for predicting the geometric and electronic properties of molecules like this compound and its derivatives.

Geometry Optimization: DFT calculations are widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. cp2k.org For this compound, DFT can predict bond lengths, bond angles, and torsional angles. For instance, the introduction of nitro groups at the 4- and 5-positions of a naphthalenediamine derivative can significantly distort the naphthalene core, with the C-N bonds tilting out of the average plane of the core in opposite directions. acs.org The choice of functional and basis set, such as B3LYP with a 6-31G(d,p) basis set, is crucial for obtaining accurate results. mdpi.com For more complex systems, especially those involving noncovalent interactions, dispersion corrections like Grimme's DFT-D3(BJ) are essential for reliable geometry predictions. google.com

Electronic Structure Prediction: DFT is also employed to predict the electronic structure, which governs the chemical and physical properties of the molecule. cp2k.org These calculations provide information on the distribution of electron density, molecular orbitals, and electrostatic potential. researchgate.net For example, in derivatives of 1,4,5,8-naphthalenetetracarboxylic diimide, DFT calculations have been used to understand the aggregation behavior and photophysical properties. rsc.org The method can reveal how modifications to the molecular structure, such as the introduction of different substituent groups, affect the electronic properties. mdpi.com

Table 1: Representative Functionals and Basis Sets Used in DFT Calculations

| Functional | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | General purpose for organic molecules. mdpi.com |

| PBE0 | def2-TZVP | High accuracy for geometry optimizations. google.com |

| M06-2X | Def2TZVP | Good for studying reaction mechanisms. mdpi.com |

| BP86 | def2-SVP | Fast and reliable for initial geometry optimizations. google.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics. ossila.com

HOMO-LUMO Analysis: DFT calculations are instrumental in determining the energies and spatial distributions of the HOMO and LUMO. researchgate.netresearchgate.net For derivatives of this compound, these calculations can predict how different functional groups will alter the HOMO and LUMO energy levels. For example, in a study of a 4-amino-1,8-naphthalimide (B156640) Tröger's base, DFT calculations showed that the HOMO was primarily located on the donor Tröger's base unit, while the LUMO was localized on the acceptor naphthalimide unit. researchgate.net This separation of frontier orbitals is a key feature in the design of materials for organic electronics.

Electron Affinity: The energy of the LUMO is directly related to the electron affinity of a molecule, which is its ability to accept an electron. ossila.com Computational methods can predict the electron affinities of various this compound-derived systems. This information is particularly valuable in the development of n-type organic semiconductors, where a high electron affinity is desirable. By systematically modifying the structure of the parent molecule and calculating the resulting LUMO energies, researchers can screen for derivatives with enhanced electron-accepting capabilities.

Table 2: Calculated Frontier Orbital Energies for a Naphthalimide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.59 researchgate.net |

| LUMO | -1.79 researchgate.net |

Data for a 4-amino-1,8-naphthalimide Tröger's base derivative.

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions, including their energetics and the step-by-step mechanisms by which they occur. nih.gov For reactions involving this compound and its precursors, computational studies can elucidate reaction pathways, identify transition states, and calculate activation energies.

Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, computational methods can provide a quantitative understanding of the thermodynamics and kinetics of a reaction. schrodinger.com For example, in the dinitration of dialkoxybenzene derivatives, a process relevant to the synthesis of precursors for naphthalenetetramines, DFT analysis has shown that the regioselectivity can be influenced by solvation effects. acs.org These calculations can help rationalize experimentally observed product distributions and guide the optimization of reaction conditions.

Mechanistic Pathways: Computational studies can map out the entire potential energy surface of a reaction, revealing the most likely mechanistic pathways. smu.edu This can involve identifying key intermediates and transition states that are often too transient to be observed experimentally. For instance, the mechanism of electrophilic aromatic nitration has been revisited using high-level quantum chemical calculations, leading to a modified reaction mechanism involving multiple intermediates. acs.org Similarly, in the study of 1,3-dipolar cycloaddition reactions, DFT calculations have been used to distinguish between stepwise and concerted mechanisms. mdpi.com These insights are crucial for understanding and controlling the outcomes of complex organic reactions.

Table 3: Common Computational Approaches for Mechanistic Studies

| Method/Approach | Information Gained |

|---|---|

| Transition State Search | Identification of the highest energy point along the reaction coordinate. schrodinger.com |

| Intrinsic Reaction Coordinate (IRC) Scan | Confirms that a found transition state connects the desired reactants and products. schrodinger.com |

| Unified Reaction Valley Approach (URVA) | Detailed analysis of electronic and geometric changes along the reaction path. smu.edu |

| Single Electron Transfer (SET) Analysis | Investigation of mechanisms involving the transfer of a single electron. nih.govacs.org |

Electronic and Photonic Properties of 1,4,5,8 Naphthalenetetramine Derived Systems

Exploration of Charge Transfer Phenomena and Complexes

The ability of 1,4,5,8-naphthalenetetramine derivatives to participate in charge transfer interactions is a cornerstone of their electronic and photonic behavior. These interactions can occur both within a single molecule (intramolecular) and between different molecules (intermolecular), leading to the formation of donor-acceptor systems with distinct spectroscopic properties.

Donor-acceptor (D-A) systems based on derivatives of this compound, particularly naphthalimides and naphthalenediimides, are a rapidly expanding area of research. rsc.org The electron-deficient naphthalene (B1677914) diimide core acts as an excellent acceptor, which can be paired with various electron-donating moieties to create materials with tailored electronic properties. rsc.orgnih.gov The functionalization at the imide nitrogen and the aromatic core is a straightforward and cost-effective method for tuning these properties. rsc.org

The formation of these D-A systems gives rise to new absorption bands in their electronic absorption spectra, which are not present in the individual donor or acceptor components. These new bands are attributed to intramolecular charge transfer (ICT) transitions. For instance, in some donor-acceptor-acceptor (D-A-A) type 1,8-naphthalimide (B145957) based small molecules, absorption bands between 330–414 nm are assigned to π–π* transitions, while the ICT transitions are observed at wavelengths above 450 nm. nih.gov The incorporation of strong acceptor units can lead to a significant red shift of the absorption into the near-infrared (NIR) region. nih.gov

Unusual spectral characteristics can also be observed in the presence of aromatic hydrocarbon solvents, suggesting the formation of ground-state complexes. researchgate.net For example, the addition of benzene, toluene, or p-xylene (B151628) to a solution of a naphthalenediimide derivative can be monitored by fluorescence spectroscopy, and the data can be analyzed to determine the association constants for the formation of 1:1 complexes. researchgate.net The magnitude of these constants indicates that the complexes are primarily of the π-stacking type, without significant charge transfer character in the ground state. researchgate.net

Table 1: Spectroscopic Data for Donor-Acceptor Systems Derived from Naphthalene Structures

| Compound Type | Transition | Wavelength Range (nm) | Reference |

|---|---|---|---|

| D-A-A type 1,8-naphthalimide | π–π* | 330–414 | nih.gov |

| D-A-A type 1,8-naphthalimide | Intramolecular Charge Transfer (ICT) | >450 | nih.gov |

| Bis-(imino-1,8-naphthalimides) | Absorption | 243–415 | mdpi.com |

| Bis-(imino-1,8-naphthalimides) | Emission | 450–544 | mdpi.com |

Intramolecular charge transfer is a key process in many donor-acceptor systems derived from this compound. In these systems, the absorption of light promotes an electron from a donor part of the molecule to an acceptor part. The efficiency and energy of this ICT can be fine-tuned by modifying the chemical structure of the donor and acceptor units. For example, in a scaffold designed with an electron-rich benzofuran (B130515) and an electron-deficient ynone group on a naphthalene spacer, efficient intramolecular through-space charge transfer is observed. rsc.org This is evidenced by distinct charge transfer bands in the visible region of their UV-vis absorption and emission spectra. rsc.org

Intermolecular charge transfer can also occur, particularly in the solid state or in concentrated solutions where molecules can interact closely. In a chiral covalent organic cage consisting of three redox-active naphthalene-1,4:5,8-bis(dicarboximide) (NDI) units, electronic interactions between the NDI units were probed. nih.gov Photoexcitation of an NDI unit leads to intracage charge separation with a longer lifetime compared to the corresponding monomeric NDI. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy of the singly reduced cage revealed that the electron is localized on a single NDI unit at room temperature and begins to hop rapidly between all three NDI units upon heating. nih.gov

Redox Chemistry and Electrochemical Behavior of Derived Materials

The redox properties of materials derived from this compound are crucial for their application in electronic devices. Cyclic voltammetry is a powerful technique to study these properties.

Cyclic voltammetry (CV) is widely used to investigate the electrochemical properties of naphthalene derivatives and to determine their redox potentials. researchgate.netresearchgate.net These studies provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a series of naphthalene oligomers, CV measurements showed HOMO energy levels in the range of -5.75 to -5.55 eV, indicating good stability against oxidation. researchgate.net

In the case of naphthalenediimide derivatives, CV investigations have been performed to gain insight into their charge transfer properties. researchgate.net For example, the cyclic voltammogram of one such derivative showed two successive reduction processes. researchgate.net Similarly, the electrochemical properties of novel symmetrical bis-(imino-1,8-naphthalimides) were evaluated, revealing their ability to undergo both reduction and oxidation processes. mdpi.com These compounds exhibited deep LUMO levels of about -3.22 eV and HOMO levels above -5.80 eV. mdpi.com For a rhodamine–perylene (B46583) compact electron donor–acceptor dyad, cyclic voltammetry showed that the perylene moiety is easily oxidized, indicating it acts as the electron donor. mdpi.com

Table 2: Electrochemical Data for Naphthalene-Derived Systems

| Compound Type | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Measurement Technique | Reference |

|---|---|---|---|---|

| Naphthalene oligomers | -5.75 to -5.55 | - | Cyclic Voltammetry | researchgate.net |

| Bis-(imino-1,8-naphthalimides) | > -5.80 | ~ -3.22 | Cyclic Voltammetry | mdpi.com |

In a study of a chiral covalent organic cage made of three naphthalene-1,4:5,8-bis(dicarboximide) (NDI) units, the EPR spectrum of the singly reduced cage demonstrated electron hopping between the NDI units at elevated temperatures. nih.gov This dynamic process is a fundamental aspect of electron transport in these materials. nih.govfigshare.com Sequential doping of a naphthalene diimide polymer with a reducing agent has been shown to increase its electrical conductivity. researchgate.net

The linkage of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) to graphene nanoribbon electrodes has been investigated for its spin-dependent transport properties. rsc.org Theoretical calculations showed that such molecular devices exhibit good spin transport performance, suggesting their potential in spintronic applications. rsc.org

Photophysical Pathways and Luminescence Characteristics in Derived Systems

The photophysical properties of systems derived from this compound, such as their absorption and emission of light, are of great interest. The fluorescence of N,N-dibutyl-1,4,5,8-naphthalenediimide is relatively weak, which is thought to be due to efficient intersystem crossing to a nearby triplet state. researchgate.net The absorption and emission spectra of this molecule are mirror images of each other and display a well-resolved vibrational structure, which suggests that the molecule is rigid and does not undergo significant structural relaxation after excitation. researchgate.net

In donor-acceptor systems, the photophysical properties are heavily influenced by the nature of the donor and acceptor units and their substitution patterns. rsc.org For example, bis-(imino-1,8-naphthalimides) absorb light in the 243–415 nm range and can emit light from blue to yellow, depending on their specific structure and the solvent used. mdpi.com The emission maximum of these compounds can be red-shifted in more polar solvents, indicating a more polar excited state, which is characteristic of charge-transfer states. mdpi.com In some cases, these materials can be transformed into amorphous, glassy states, which can be beneficial for their application in organic light-emitting diodes. mdpi.com

Mechanisms of Excitation, Emission, and Energy Transfer

Following a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanisms of excitation, emission, and energy transfer for systems directly derived from this compound is not available in the public domain. Research in the area of naphthalene-based compounds with electronic and photonic applications has predominantly focused on derivatives of naphthalenetetracarboxylic diimide (NTCDI) and naphthalimide. These compounds, while sharing the naphthalene core, possess significantly different electronic structures due to their imide functionalities, and their photophysical properties cannot be directly extrapolated to materials synthesized from this compound.

Research on Luminescent Materials and Fluorescent Probes Synthesized from Naphthalenetetramines

Similarly, a thorough review of available research indicates a lack of specific studies detailing the synthesis and application of luminescent materials or fluorescent probes directly from this compound. The existing body of work on naphthalene-based fluorescent probes and luminescent materials is largely centered on naphthalimide and its derivatives. nih.govmdpi.com While this compound and its salts are recognized as valuable precursors for the synthesis of various nitrogen-containing aromatic compounds, their specific application in the development of luminescent materials and fluorescent probes with characterized photophysical properties is not documented in the retrieved scientific literature. nih.govacs.orgacs.org

No data tables with research findings on luminescent materials or fluorescent probes synthesized directly from this compound could be generated as no such studies were identified in the search results.

Applications of 1,4,5,8 Naphthalenetetramine and Its Advanced Derivatives in Functional Materials

Precursors for Nitrogen-Containing Arene Synthesis

1,4,5,8-Naphthalenetetramine serves as a valuable precursor for creating larger, nitrogen-rich aromatic systems, which are of significant interest for their electronic properties. researchgate.net The strategic placement of its four amino groups on the naphthalene (B1677914) core allows for the construction of complex, fused heterocyclic structures.

Salts of this compound are key starting materials for synthesizing nitrogen-containing arenes. researchgate.net Specifically, the tetramine (B166960) can be chemically transformed into fused heterocyclic systems like bis(thiadiazine). researchgate.net This conversion involves reacting the tetramine with appropriate sulfur-containing reagents to form the thiadiazine rings. The resulting Naphtho[1,8-cd:4,5-c'd']bis rsc.orgd-nb.infosciengine.comthiadiazine is a compound noted for its unique and ambiguous aromatic character. ontosight.aiacs.orgacs.org These heterocyclic derivatives, including the related bis(thiadiazoles), are of interest due to their planar structure and the incorporation of sulfur and nitrogen, which imparts distinct electronic properties suitable for materials science applications. ontosight.aimdpi.comgoogle.com

The derivatives obtained from this compound, such as bis(thiadiazole) and bis(thiadiazine) systems, are important components for building π-conjugated polymers. researchgate.net These polymers, which feature a backbone of alternating single and double bonds, exhibit semiconducting properties due to the delocalization of π-electrons. nih.gov The incorporation of the naphthalene-based heterocyclic units into the polymer chain is a strategy to tune the electronic band structure and enhance properties like charge carrier mobility. nih.govkocw.net These tailored π-conjugated polymers are extensively investigated as the active materials in a wide array of organic electronic devices, including transistors, solar cells, and light-emitting diodes. researchgate.netucm.es

Functional Materials in Organic Electronics and Optoelectronics

Derivatives based on the naphthalene core, particularly naphthalenediimides (NDIs), which can be synthesized from precursors like 1,4,5,8-naphthalenetetracarboxylic dianhydride, are a cornerstone of modern organic electronics. mdpi.com Their electron-deficient nature makes them excellent n-type (electron-transporting) materials. nih.gov

Naphthalenediimide (NDI) derivatives are widely used as the active n-type semiconductor layer in Organic Field-Effect Transistors (OFETs). ucm.es Their performance is highly dependent on molecular structure, side-chain engineering, and thin-film morphology. monash.edu Researchers have demonstrated that modifying the NDI core or its side chains can significantly influence molecular packing and, consequently, the electron mobility (μe), a key performance metric for OFETs. monash.edunanoge.org For instance, single-crystalline nanoribbons of an NDI derivative with methylene-bridged aromatic side chains exhibited an impressive average electron mobility of 1.7 cm² V⁻¹ s⁻¹. nih.gov Thermal annealing is another technique used to improve device performance by enhancing the crystallinity of the semiconductor film. sioc-journal.cnsioc-journal.cn

Table 1: Performance of OFETs Based on this compound Derivatives

| Derivative Type | Side-Chain/Modification | Electron Mobility (μe) (cm² V⁻¹ s⁻¹) | Processing/Conditions |

|---|---|---|---|

| Chiral NDI | 1,2-diaminocyclohexane | ~0.075 | Annealed at 100 °C |

| π-Expanded NDI | Vinylogous tetrathiafulvalene | 1.00 | Thermally annealed at 160 °C |

| NDI-Based Copolymers | Selenophene-Thiophene (Se-Th ratio 1.0) | 0.138 | --- |

| NDI with Linear Alkyl Chains | C4 (Butyl) | 0.18 | Blade-coated |

| NDI with Linear Alkyl Chains | C12 (Dodecyl) | 0.19 | Blade-coated |

| NDI with Methylene-Bridged Aromatic Side Chains | --- | 1.7 | Solution-processed single crystal |

This table presents a selection of research findings and is not exhaustive.

In the realm of solar energy, NDI-based molecules and polymers have emerged as highly effective non-fullerene acceptors in Organic Photovoltaic (OPV) cells. rsc.orgrsc.org Their tunable energy levels allow for efficient charge separation at the donor-acceptor interface. rsc.org Furthermore, NDI-based ionene polymers have been developed as universal interlayer materials, which reduce the work function of metal electrodes and improve electron extraction, boosting the power conversion efficiency (PCE) of OPV devices to values as high as 16.9% and even 20.2% in some configurations. sciengine.comnih.govosti.gov In Dye-Sensitized Solar Cells (DSSCs), new naphthalenediimides are synthesized to act as the light-absorbing dyes. d-nb.inforesearchgate.net The efficiency of these cells is influenced by the dye's absorption spectrum, its adsorption onto the TiO₂ photoanode, and the energy level alignment, which facilitates electron transfer from the excited dye to the semiconductor's conduction band. d-nb.inforesearchgate.netfrontiersin.org

Table 2: Photovoltaic Performance of Solar Cells Using this compound Derivatives

| Device Type | Derivative Role | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

|---|---|---|---|---|

| OPV | NDI-based Cathode Interlayer (NDI-PhC4) | 20.2% | --- | --- |

| OPV | NDI-based Ionene Interlayer | 16.9% | --- | --- |

| OPV | Star-shaped NDI Acceptor (Sulfur side chain) | 2.8% | --- | --- |

| OPV | NDI-based Copolymer Acceptor (P(NDI2OD-Se-Th 0.8)) | 8.30% | --- | --- |

| DSSC | NDI-based Dye (N,N′-Di(4-aminophenyl) | 0.12% | 0.38 | 0.54 |

This table presents a selection of research findings and is not exhaustive.

In the field of light detection, NDI-based materials are used to create high-performance organic photodetectors (OPDs) and phototransistors, particularly for the ultraviolet (UV) spectrum. paperity.org Phototransistors built from single-crystalline NDI nanoribbons demonstrate high sensitivity to UV light with a detectivity (D*) as high as 10¹⁵ Jones and fast response times. nih.gov All-polymer photodetectors using NDI-based polymers as acceptors have also achieved high specific detectivity values of over 10¹³ Jones across a broad spectral range. rsc.org

Table 3: Performance of Photodetectors Based on this compound Derivatives

| Device Type | Derivative/Blend | Key Performance Metric | Wavelength |

|---|---|---|---|

| All-Polymer Photodetector | NDI-based acceptor polymer | D* > 10¹³ Jones | 300-800 nm |

| Organic Phototransistor | NDI single-crystalline nanoribbons | D* ~ 10¹⁵ Jones | Near-UV |

| UV Photodetector | Polyfluorene:BNDI blend | Responsivity: 410 mA/W | 368 nm |

D (Detectivity) is a figure of merit for photodetector performance. This table presents a selection of research findings and is not exhaustive.*

Supramolecular Assembly and Host-Guest Chemistry

The rigid and electron-deficient aromatic core of NDI derivatives makes them exceptional candidates for constructing complex supramolecular systems through non-covalent interactions. This has led to significant advancements in host-guest chemistry, where molecules bind within the cavities or on the surfaces of others. wikipedia.org

Mechanically interlocked molecular architectures (MIMAs) are molecules connected by their topology rather than covalent bonds, such as rotaxanes (a dumbbell-shaped molecule threaded through a macrocycle) and catenanes (interlocked rings). wikipedia.org Derivatives of this compound, especially 1,4,5,8-naphthalenetetracarboxylic diimide (NDI), are frequently used as electron-deficient units in the synthesis of these structures. rsc.orgwikipedia.org The formation of these complex assemblies is often directed by template-based synthesis, which relies on non-covalent interactions. rsc.org

Key strategies for constructing NDI-based interlocked molecules include:

π-π Interactions: The electron-poor NDI core readily forms charge-transfer complexes with electron-rich aromatic guests, acting as a template to direct the threading of a molecular axle through a macrocycle. qut.edu.au This interaction is a primary driving force in the assembly of NDI-containing rotaxanes and catenanes. rsc.orgqut.edu.au

Hydrogen Bonding: Recognition patterns involving hydrogen bonds, such as those between ammonium (B1175870) salts and crown ethers, have also been utilized to create pseudorotaxanes that can be converted into fully interlocked rotaxanes functionalized with NDI-related structures. rsc.org

Dynamic Covalent Chemistry: Reversible chemical reactions, such as disulfide exchange, can be employed in combination with π-π stacking interactions to create dynamic libraries from which interlocked structures like catenanes and rotaxanes can be isolated. qut.edu.au

These NDI-based rotaxanes are not merely structural curiosities; they are prototypes for molecular machines, where the position of the macrocycle on the axle can be controlled, leading to switchable properties. researchgate.net For example, an "elevator-like" motion has been demonstrated in a handcuff rotaxane featuring an NDI unit, where the bis(crown ether) host moves between different recognition sites on the axle. worktribe.com

Naphthalene derivatives, particularly those functionalized with carboxylic acid groups derived from 1,4,5,8-naphthalenetetracarboxylic dianhydride, serve as versatile organic ligands for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netccspublishing.org.cn MOFs are crystalline materials where metal ions or clusters are linked by organic molecules, creating porous structures with exceptionally high surface areas. sci-hub.sefrontiersin.org

Naphthalenediimide (NDI)-based ligands are particularly valued in MOF synthesis for several reasons:

Structural Versatility: The rigid, planar NDI core can be easily functionalized with coordinating groups like carboxylates, allowing it to connect with metal centers to form diverse and tunable network topologies, from 1D chains to complex 3D frameworks. researchgate.netsci-hub.se

Redox Activity: The electron-accepting nature of the NDI core imparts redox activity to the resulting MOFs, making them suitable for applications in electrocatalysis and energy storage. sci-hub.se

Photo- and Electrochromism: Many NDI-based MOFs exhibit photochromism, changing color upon light irradiation due to the formation of stable radical anions. ccspublishing.org.cn This property is being explored for applications such as inkless and erasable printing. ccspublishing.org.cnacs.org

Functional Applications: The combination of porosity and the functional properties of the NDI unit leads to MOFs with potential uses in gas storage and separation, chemical sensing, and catalysis. sci-hub.se

Researchers have demonstrated that by systematically varying synthesis conditions and using competing ligands (a technique known as coordination modulation), it is possible to programmatically access different MOF structures from the same metal-ligand combination, highlighting the rich structural diversity achievable with naphthalene-based linkers. frontiersin.orgnih.gov

| MOF System | Metal/Cluster | Naphthalene-based Ligand | Resulting Structure/Topology | Key Feature/Application | Reference |

| PMC-1 | Cd(II) | DPNDI | 1D Linear Coordination Polymer | Porous Molecular Conductor | sci-hub.se |

| Y-NDC MOFs | Y(III) | Naphthalene-2,6-dicarboxylate | 6 different 3D frameworks | Structural diversity via coordination modulation | frontiersin.orgnih.gov |

| Zn-ncm CP | Zn(II) | NDI-methionine derivative (H₂ncm) | 2D Layered Structure | Photochromism for erasable printing | ccspublishing.org.cn |

This table is interactive and provides examples of MOFs and CPs constructed from naphthalene-based ligands.

Hierarchical self-assembly is a sophisticated strategy where molecules first form simple, ordered secondary structures, which then serve as building blocks for more complex superstructures in subsequent assembly steps. nih.govnih.gov This approach, common in biology, allows for the creation of highly complex and functional systems. nih.gov Derivatives of this compound, particularly NDI-based molecules, are excellent building blocks for hierarchical assembly due to their well-defined geometry and strong, directional non-covalent interactions. thieme-connect.de

The assembly process is governed by a combination of forces:

π-π Stacking: The strong tendency of the planar, electron-deficient NDI cores to stack with one another or with electron-rich partners is a primary driving force for the initial formation of one-dimensional aggregates. qut.edu.au

Hydrogen Bonding: Specific hydrogen bonding motifs can be engineered into the substituents attached to the NDI core, providing directionality and stability to the assembled structures. rsc.org

Solvophobic Effects: In certain solvents, the tendency of the molecules to minimize contact with the solvent can drive aggregation and the formation of well-defined nanostructures. rsc.org

Through the careful design of NDI-based building blocks, researchers can control the assembly process to create a variety of functional nanostructures, including nanofibers, ribbons, and vesicles. acs.org These hierarchically assembled systems are being investigated for applications in organic electronics, sensing, and the development of "smart" materials that can respond to external stimuli like light or heat. nih.govacs.org The combination of coordination-driven self-assembly with other non-covalent interactions in a hierarchical manner can lead to materials like supramolecular gels with robust and flexible properties. nih.gov

Emerging Applications in Energy-Related Technologies

The unique electronic and structural properties of this compound derivatives have positioned them as promising candidates for addressing key challenges in energy storage and conversion.

Organic compounds are being actively investigated as next-generation electrode materials for lithium-ion batteries because they offer high theoretical specific capacities, structural designability, and are derived from abundant resources. nih.gov Among these, derivatives of this compound, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) and the related diimides, are particularly promising as anode materials. nih.govcityu.edu.hk

The electrochemical energy storage in these materials relies on the reversible reduction of the carbonyl groups and, in some cases, the naphthalene core itself, which can store multiple lithium ions. cityu.edu.hk However, a major challenge for many small-molecule organic electrodes is their high solubility in the battery's liquid electrolyte, which leads to rapid capacity loss. nih.gov

To overcome this, researchers have developed strategies such as grafting NTCDA onto larger macromolecular scaffolds like phthalocyanines. In one study, a nickel phthalocyanine (B1677752) grafted with NTCDA (TNTCDA-NiPc) was synthesized and tested as an anode material. nih.gov This approach yielded several benefits:

Reduced Solubility: The larger, branched structure significantly reduced the dissolution of the active material in the electrolyte. nih.gov

Improved Conductivity: The phthalocyanine macrocycle enhanced the electrical conductivity of the electrode. nih.gov

Enhanced Performance: The composite material exposed more active sites for lithium intercalation, leading to dramatically improved battery performance compared to pure NTCDA. nih.gov

The table below summarizes the key electrochemical performance metrics of the TNTCDA-NiPc electrode compared to the NTCDA electrode, as reported in the study.

| Electrode Material | Current Density | Initial Discharge Capacity | Discharge Capacity after 379 Cycles | Capacity Retention | Reference |

| NTCDA | 2 A g⁻¹ | 247.4 mA h g⁻¹ | ~35 mA h g⁻¹ (approx.) | ~14% (approx.) | nih.gov |

| TNTCDA-NiPc | 2 A g⁻¹ | 859.8 mA h g⁻¹ | 1162.9 mA h g⁻¹ | 135.3% | nih.gov |

This interactive table highlights the superior performance of the macromolecular composite electrode.

This strategy of incorporating naphthalene-based active units into larger, stable, and conductive architectures provides a clear path for the development of high-performance organic electrode materials for future energy storage systems. nih.govrsc.org

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. aidic.it Polyimides derived from naphthalene-based monomers, such as 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA), are finding increasing use in energy and separation technologies. aidic.itsigmaaldrich.com

Proton Exchange Membranes (PEMs): PEMs are a critical component in fuel cells, as they must efficiently transport protons while preventing the mixing of fuel (like hydrogen) and oxidant (oxygen). orientjchem.org Polyimides containing naphthalene units in their backbone have been shown to be much more stable in fuel cell environments than many other types of polyimides. aidic.it By introducing sulfonic acid groups into the naphthalene-based polymer structure, high proton conductivity can be achieved. orientjchem.org Recent research on multi-block copolymers containing naphthalene units has demonstrated membranes with high proton conductivity and improved mechanical toughness and gas barrier properties, outperforming standard materials like Nafion 212 in some respects. mdpi.com

Gas Separation Membranes: The same class of polyimides is also valuable for membrane-based gas separation, an energy-efficient technology for separating gases like CO₂ from CH₄ or N₂. acs.org The rigidity of the naphthalene unit in the polymer backbone can lead to the formation of microporous materials that can separate gases based on molecular size and affinity. Thermally rearranged polyimides derived from hydroxyl-functionalized diamines and dianhydrides can create polymers with enhanced free volume, leading to high gas permeability. acs.org

| Polymer System | Application | Key Finding/Property | Reference |

| Sulfonated Naphthalenic Polyimides | Proton Exchange Membrane | Superior chemical and thermal stability in fuel cell environments compared to phthalic polyimides. | aidic.it |

| SPPNBP_5 Multi-block Copolymer | Proton Exchange Membrane | Higher proton selectivity to hydrogen gas (3.6x) than Nafion 212; higher current density in PEMWE cell. | mdpi.com |

| PIM-Polyimides | Gas Separation Membrane | Thermal rearrangement of hydroxyl-functionalized polyimides creates microporosity, enhancing gas permeability. | acs.org |

This interactive table summarizes applications of naphthalene-derived polyimides in membrane technologies.

The incorporation of naphthalene-based structures into advanced polymers is a key strategy for developing more durable and efficient membranes for fuel cells and gas separation. aidic.itmdpi.com

Future Directions and Interdisciplinary Research Perspectives

Rational Design of Next-Generation 1,4,5,8-Naphthalenetetramine Derivatives with Tunable Properties

The ability to precisely control the properties of materials derived from this compound is a primary focus of future research. The rational design of next-generation derivatives will involve strategic modifications to the core structure to achieve desired electronic, optical, and mechanical characteristics.

One promising approach is the introduction of various functional groups to the naphthalene (B1677914) backbone or the amino substituents. For instance, incorporating electron-withdrawing or electron-donating groups can modulate the electronic properties, leading to materials with tailored band gaps and conductivity. This is particularly relevant for applications in organic electronics, where fine-tuning of energy levels is crucial for optimizing device performance.

Furthermore, the synthesis of derivatives with extended π-conjugation is a key strategy for developing materials with enhanced charge transport properties and near-infrared absorption, which are desirable for applications in organic photovoltaics and bioimaging. The exploration of different aromatic and heterocyclic moieties to be fused with the naphthalene core will be a significant area of investigation.

The table below illustrates potential design strategies and their expected impact on material properties.

| Design Strategy | Target Property | Potential Application |

| Introduction of electron-withdrawing groups | Lowered LUMO energy level | n-type organic semiconductors |

| Introduction of electron-donating groups | Raised HOMO energy level | p-type organic semiconductors |

| Extension of π-conjugation | Reduced band gap, enhanced charge mobility | Organic photovoltaics, near-infrared sensors |

| Incorporation of chiral moieties | Circularly polarized luminescence | Chiral optoelectronics, security inks |

| Functionalization with solubilizing chains | Improved processability | Solution-processed electronic devices |

The synthesis of salts of this compound is also a valuable route to new precursors for nitrogen-containing arenes and other interesting molecular targets. acs.org The ability to create these salts from protected derivatives of 1,5-naphthalenediamine (B122787) through regioselective dinitration, deprotection, and reduction opens up new avenues for creating a wider variety of derivatives. acs.org

Advanced Characterization Techniques for In-Situ and Operando Studies of Derived Materials

To fully understand the structure-property relationships in materials derived from this compound, it is essential to study them under real-world operating conditions. Advanced in-situ and operando characterization techniques will play a pivotal role in providing dynamic information about material behavior. mdpi.comresearching.cn

These techniques allow for the real-time monitoring of changes in morphology, crystal structure, electronic states, and chemical composition as a device is functioning. mdpi.comresearching.cn For example, in-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) can track the evolution of molecular packing and orientation in a thin film during thermal annealing or solvent vapor annealing. Operando ultraviolet photoelectron spectroscopy (UPS) can probe the changes in the electronic structure at the interface of an organic electronic device during operation. researching.cn

The application of these advanced methods will provide unprecedented insights into degradation mechanisms, charge trapping phenomena, and the role of interfaces in device performance. mdpi.com This knowledge is crucial for designing more robust and efficient materials and devices.

| Technique | Information Obtained | Relevance to this compound Materials |

| In-situ/Operando X-ray Diffraction (XRD) | Crystal structure evolution, phase transitions | Understanding polymorphism and its effect on electronic properties. iapchem.org |

| In-situ/Operando X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition and electronic states | Probing chemical reactions and degradation at surfaces and interfaces. mdpi.com |

| In-situ/Operando Raman Spectroscopy | Molecular vibrations, structural changes | Monitoring polymerization reactions and conformational changes. iapchem.org |

| In-situ/Operando Atomic Force Microscopy (AFM) | Surface morphology and nanomechanical properties | Visualizing film formation and degradation in real-time. mdpi.com |

| In-situ/Operando Transmission Electron Microscopy (TEM) | Nanoscale morphology and crystal structure | Observing the growth and transformation of nanostructures. mdpi.com |

Theoretical Modeling for Predictive Material Design and Performance Optimization

Computational methods are becoming increasingly indispensable in the field of materials science for predicting the properties of new materials before they are synthesized. mit.edu Theoretical modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, will be instrumental in guiding the rational design of this compound derivatives.

DFT calculations can be used to predict the electronic structure, optical absorption spectra, and charge transport properties of new molecules. researchgate.net This allows for the rapid screening of a large number of potential candidates to identify those with the most promising characteristics for a specific application. MD simulations can provide insights into the molecular packing in the solid state, which is a critical determinant of the bulk properties of the material. mit.edu

The integration of machine learning and artificial intelligence with these theoretical models will further accelerate the discovery of new materials with optimized performance. mit.edu By training algorithms on existing experimental and computational data, it will be possible to predict the properties of novel derivatives with high accuracy, significantly reducing the time and cost associated with experimental synthesis and characterization.

Development of Sustainable and Efficient Synthesis Approaches for Large-Scale Production

For the widespread application of materials derived from this compound, the development of sustainable and cost-effective synthesis methods is paramount. nih.gov Current synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, which are not amenable to large-scale production. nih.gov

Future research will focus on developing greener synthetic strategies that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govmdpi.com This includes the exploration of catalytic methods, such as C-H activation and cross-coupling reactions, to streamline the synthesis of derivatives. nih.govresearchgate.net The use of environmentally benign solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions are also important areas of investigation. mdpi.com

Furthermore, the development of continuous flow processes can offer significant advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. mdpi.com The design of efficient purification methods to obtain high-purity materials is also a critical aspect that needs to be addressed for industrial applications. A recent study has demonstrated how employing more sustainable methodologies can significantly reduce the environmental impact associated with the synthesis of complex molecules. nih.gov

| Approach | Benefit |

| Catalytic Synthesis | Higher efficiency, reduced waste, milder reaction conditions. nih.gov |

| Green Solvents | Reduced environmental impact and toxicity. mdpi.com |

| Flow Chemistry | Improved safety, scalability, and process control. mdpi.com |

| Waste Valorization | Conversion of byproducts into valuable materials. researchgate.net |

Broader Impact in Chemical Science, Materials Engineering, and Allied Fields

The advancements in the chemistry of this compound and its derivatives are expected to have a broad impact across various scientific and engineering disciplines. In chemical science, the development of new synthetic methodologies and the understanding of structure-property relationships will contribute to the fundamental knowledge of organic materials.

In materials engineering, the availability of a wider range of functional materials based on this scaffold will enable the fabrication of next-generation electronic and optoelectronic devices with improved performance and stability. The unique properties of these materials could also find applications in areas such as sensing, catalysis, and energy storage.

The interdisciplinary nature of this research will foster collaborations between chemists, physicists, materials scientists, and engineers, leading to innovations that address some of the most pressing societal challenges, including the development of renewable energy technologies and advanced healthcare solutions. The journey from fundamental understanding to technological application is a long one, but the future for this compound and its derivatives appears bright and full of potential.

常见问题

Q. What are the established synthesis routes for 1,4,5,8-Naphthalenetetramine, and how can purity be optimized?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalizing naphthalene cores via amination or condensation reactions. For example, derivatives like 1,4,5,8-naphthalenediimide (NDI) are synthesized by reacting naphthalenetetracarboxylic dianhydride with amines under inert conditions . Purity optimization includes sublimation, as demonstrated for naphthalenetetracarboxylic dianhydride, which removes impurities via controlled heating and vapor deposition . Key steps:

Q. Which characterization techniques are critical for validating the structure of this compound derivatives?

Methodological Answer: Multimodal characterization ensures structural fidelity:

- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic vs. amine peaks).

- FT-IR : Identifies functional groups (e.g., C=O stretching in anhydrides at ~1770 cm⁻¹).

- Elemental Analysis : Validates stoichiometry (±0.3% tolerance) .

- X-ray Diffraction (XRD) : Resolves crystalline structures, critical for hybrid materials .

Q. What safety protocols are essential when handling this compound derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (particulates may cause respiratory irritation) .

- Waste Management : Segregate chemical waste and consult institutional guidelines for disposal .

Advanced Research Questions

Q. How can this compound derivatives be applied in advanced material science?

Methodological Answer: These derivatives serve as building blocks for functional materials:

-

Lubricants : Alkylated derivatives (e.g., 1,4,5,8-4Cn) exhibit superior kinematic viscosity (KV) and viscosity index (VI) compared to traditional esters. For example:

Compound KV at 40°C (mm²/s) KV at 100°C (mm²/s) VI 1,4,5,8-4Cn 148.2 18.7 178 DOS (reference) 31.9 5.4 155 -

Hybrid Materials : NDI derivatives form coordination polymers with rare-earth metals (e.g., Tb³⁺) and polyoxometalates, enabling luminescent or catalytic properties .

Q. How can contradictions in toxicological data be resolved for naphthalene derivatives?

Methodological Answer: Systematic reviews with predefined inclusion criteria (Table B-1, ) and confidence grading (high/low ) are critical:

- Step 1 : Screen studies using routes of exposure (inhalation, oral, dermal) and health outcomes (e.g., hepatic/renal effects).

- Step 2 : Prioritize peer-reviewed, high-confidence studies (≥3/4 quality criteria met) .

- Step 3 : Conduct dose-response meta-analyses to reconcile discrepancies (e.g., interspecies variability) .

Q. What computational methods support the design of this compound-based materials?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for optoelectronic applications.

- Molecular Dynamics (MD) : Simulate self-assembly behavior in solvents or polymer matrices.

- QSAR Models : Correlate substituent effects (e.g., alkyl chain length) with physicochemical properties .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。